3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenylethyl group and a hydroxy group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
The primary target of 3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, which can lead to the death of the bacteria .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Pharmacokinetics
The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) , suggesting that it has good bioavailability.
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis. The compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Biochemical Analysis
Biochemical Properties
The compound 3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to inhibit the Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes .
Cellular Effects
3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It influences cell function by impacting cell signaling pathways and altering gene expression . It also affects cellular metabolism, particularly energy metabolism, due to its inhibitory effects on Cyt-bd .
Molecular Mechanism
The molecular mechanism of action of 3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it inhibits the function of Cyt-bd, thereby disrupting energy metabolism in Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, 3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been observed to maintain its antimycobacterial activity
Metabolic Pathways
Its inhibitory effect on Cyt-bd suggests that it may impact pathways related to energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenylethyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Known for its activity against Mycobacterium tuberculosis.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown significant antimycobacterial activity.
Uniqueness
3-(2-Hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one is unique due to its specific structural features, such as the hydroxy and phenylethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-12(10-4-2-1-3-5-10)8-16-9-15-11-6-7-19-13(11)14(16)18/h1-7,9,12,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRJDDLJMSTMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC3=C(C2=O)SC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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